Synthesis and Characterization of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-
Synthesis and Characterization of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-, a significant compound often identified as a process impurity in the manufacturing of the beta-blocker Propranolol. This document details a robust synthetic route based on the Williamson ether synthesis, offering field-proven insights into the causality behind experimental choices. Furthermore, it establishes a self-validating system of characterization protocols, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy, to ensure the structural integrity and purity of the synthesized compound. This guide is intended for researchers, scientists, and drug development professionals requiring a practical and scientifically grounded understanding of this molecule.
Introduction: Chemical Identity and Significance
2-Propanol, 1,3-bis(1-naphthalenyloxy)- is a bis-aromatic ether derivative of propanol. Its chemical structure is defined by a central 2-propanol core, with the hydroxyl groups at positions 1 and 3 substituted with 1-naphthalenyloxy moieties.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below, providing a foundational dataset for experimental design and analysis.[1][2][3]
| Property | Value | Source |
| IUPAC Name | 1,3-bis(naphthalen-1-yloxy)propan-2-ol | [2] |
| Synonyms | 1,3-Bis(1-naphthoxy)-2-propanol, Propranolol Impurity C | [2][4] |
| CAS Number | 17216-10-3 | [1][2] |
| Molecular Formula | C₂₃H₂₀O₃ | [1][2][3] |
| Molecular Weight | 344.4 g/mol | [1][2] |
| Physical State | Solid (at STP) | |
| Solubility | Soluble in acetone, methanol, ethanol, and toluene.[1] |
Scientific and Pharmaceutical Relevance
The primary significance of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- lies in its status as a known impurity and reference standard in the synthesis of Propranolol.[2] Propranolol, a widely used beta-blocker, is synthesized from 1-naphthol and features a related 1-(naphthalenyloxy)-2-propanol structure.[5][6] The formation of the title compound as a byproduct is a critical process parameter to monitor and control during drug manufacturing to ensure the final product's purity and safety. Understanding its synthesis and spectral characteristics is therefore essential for analytical method development, impurity profiling, and regulatory compliance in the pharmaceutical industry.
Synthesis Methodology: A Guided Approach
The synthesis of this asymmetrical ether is most effectively achieved via the Williamson ether synthesis, a reliable and versatile method for forming the C-O-C ether linkage.[7][8]
Retrosynthetic Analysis and Strategy
The logical approach to constructing the target molecule involves forming two ether bonds from a central three-carbon scaffold. The Williamson ether synthesis is ideally suited for this, involving the reaction of a nucleophilic alkoxide with an electrophilic alkyl halide.[9][10] Our strategy employs 1-naphthol as the source of the aromatic nucleophile and epichlorohydrin as the three-carbon electrophile, which provides the propanol backbone. A similar, well-established protocol is used for the synthesis of 1,3-bis(benzyloxy)-2-propanol, validating this strategic choice.[11]
Reaction Mechanism and Rationale
The synthesis proceeds in two key nucleophilic substitution (Sₙ2) steps.
-
Deprotonation: 1-naphthol is deprotonated by a strong base, such as sodium hydroxide (NaOH), to form the sodium 1-naphthoxide salt. This step is critical as it generates a potent oxygen-centered nucleophile, which is necessary to attack the electrophilic carbon centers.[10][12]
-
Nucleophilic Attack: The reaction of two equivalents of the 1-naphthoxide with a suitable dielectrophile, such as 1,3-dichloro-2-propanol, results in a double displacement to form the final product. The reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks the carbon atom, displacing the halide leaving group in a single, concerted step.[7]
The overall synthesis pathway is illustrated below.
Caption: Williamson ether synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation of Naphthoxide: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2.0 equivalents of 1-naphthol in anhydrous ethanol. To this solution, add 2.2 equivalents of crushed sodium hydroxide pellets. The choice of NaOH is a cost-effective and efficient base for deprotonating the phenolic hydroxyl group.[9]
-
Reaction Initiation: Gently heat the mixture to reflux for 30 minutes to ensure complete formation of the sodium 1-naphthoxide salt. The solution will typically change color, indicating salt formation.
-
Addition of Electrophile: To the refluxing solution, add 1.0 equivalent of 1,3-dichloro-2-propanol dropwise over 15 minutes. The use of a dichlorinated propanol provides two electrophilic sites for the double substitution.
-
Reaction and Monitoring: Maintain the mixture at reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of 1-naphthol.
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into an equal volume of cold deionized water. This will precipitate the crude product and dissolve inorganic salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with diethyl ether. Diethyl ether is chosen for its low boiling point and excellent solubilization of the organic product.[12]
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous NaOH (to remove any unreacted 1-naphthol) and then with a saturated sodium chloride solution (brine) to remove residual water.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the purified 2-Propanol, 1,3-bis(1-naphthalenyloxy)-.
Structural Elucidation and Characterization
A multi-technique analytical approach is required to unambiguously confirm the structure and assess the purity of the synthesized compound.
Analytical Workflow
The logical flow for characterization ensures that each technique provides complementary information, leading to a comprehensive structural confirmation.
Caption: Workflow for the analytical characterization.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and provides structural information through its fragmentation patterns.
-
Expected Data: For high-resolution mass spectrometry (HRMS), the protonated molecular ion [M+H]⁺ is expected at an m/z corresponding to the exact mass of C₂₃H₂₁O₃⁺.
-
Fragmentation: Key fragment ions would likely arise from the cleavage of the ether C-O bonds, resulting in ions corresponding to the naphthoxy group and the propanol backbone.
| Ion Species | Calculated m/z | Interpretation |
| [M]⁺ | 344.14 | Molecular Ion |
| [M+H]⁺ | 345.15 | Protonated Molecular Ion |
| [M+Na]⁺ | 367.13 | Sodium Adduct |
| [C₁₀H₇O]⁺ | 143.05 | Naphthoxy Fragment |
(Note: m/z values are monoisotopic)[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR: The proton NMR spectrum will confirm the arrangement of hydrogen atoms. The two naphthalene systems are chemically equivalent, simplifying the aromatic region.
-
Aromatic Region (δ ~7.2-8.2 ppm): A complex series of multiplets corresponding to the 14 aromatic protons on the two naphthalene rings.
-
Methine Proton (δ ~4.0-4.5 ppm): A multiplet corresponding to the CH-OH proton on the propanol backbone.
-
Methylene Protons (δ ~4.2-4.4 ppm): A multiplet corresponding to the two sets of CH₂ protons adjacent to the ether linkages.
-
Hydroxyl Proton (δ ~2.0-3.0 ppm): A broad singlet for the OH proton, which may exchange with D₂O.[14]
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.
-
Aromatic Carbons (δ ~105-155 ppm): Multiple signals corresponding to the carbons of the naphthalene rings.
-
Methine Carbon (δ ~70 ppm): Signal for the CH-OH carbon.
-
Methylene Carbons (δ ~70-75 ppm): Signal for the two equivalent CH₂ carbons.
-
A reference spectrum is available through spectral databases.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Interpretation: The presence of a hydroxyl group and the aromatic ether linkages are the most diagnostic features.
-
Characteristic Peaks:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3550-3200 (broad) | O-H Stretch | Alcohol (-OH) |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~1600, ~1500, ~1450 | C=C Stretch | Aromatic Ring |
| ~1250-1200 | C-O Stretch | Aryl Ether |
(Reference IR data for propanol shows a characteristic broad O-H stretch)[15][16]
Conclusion
This guide has detailed a logical and verifiable pathway for the synthesis and characterization of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-. By employing the Williamson ether synthesis, a reliable and scalable production method is established. The subsequent analytical workflow, combining MS, NMR, and IR spectroscopy, provides a robust system for confirming the molecular structure and ensuring the compound's purity. This comprehensive approach is critical for professionals in drug development and quality control who encounter this molecule as a significant process-related impurity.
References
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National Institute of Standards and Technology. (n.d.). 2-Propanol, 1-chloro-3-(1-naphthalenyloxy)-. In NIST Chemistry WebBook. Retrieved from [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
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University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,3-Bis(1-naphthalenyloxy)-2-propanol. In PubChem Compound Database. Retrieved from [Link]
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California State University, Bakersfield. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-. Retrieved from [Link]
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Khan Academy. (n.d.). Williamson ether synthesis (video). Retrieved from [Link]
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ResearchGate. (n.d.). Typical FTIR spectrum obtained from 2-propanol reagent. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-(α-naphthoxy)-3-(isopropylamino)-2-propanol. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of 2-propanol. Retrieved from [Link]
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